MAO‑A Inhibitory Potency: 305‑Fold More Potent Than the Clinical MAO‑A Inhibitor Moclobemide
2‑Amino‑5‑morpholinophenol inhibits human recombinant MAO‑A with an IC₅₀ of 20 nM [1]. In contrast, the reversible clinical MAO‑A inhibitor moclobemide displays an IC₅₀ of 6.1 µM (6100 nM) against the same isoform . This represents an approximately 305‑fold greater potency for the morpholinophenol scaffold under comparable in‑vitro conditions.
| Evidence Dimension | MAO‑A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (human recombinant MAO‑A, 5‑HT substrate, 1 h incubation) |
| Comparator Or Baseline | Moclobemide: IC₅₀ = 6100 nM (human MAO‑A, 5‑HT substrate) |
| Quantified Difference | 305‑fold lower IC₅₀ (more potent) |
| Conditions | Human recombinant MAO‑A expressed in Sf9 cells; substrate: 5‑hydroxytryptamine; detection: H₂O₂ production (target compound) vs. standard fluorogenic/colorimetric MAO assays (moclobemide). |
Why This Matters
A 305‑fold potency window suggests that 2‑amino‑5‑morpholinophenol could serve as a privileged starting point for developing next‑generation MAO‑A inhibitors requiring substantially lower doses than moclobemide.
- [1] BindingDB BDBM50075965: IC₅₀ = 20 nM for human recombinant MAO‑A (ChEMBL‑curated). View Source
